molecular formula C12H11N3O2 B2638516 5-(1,3-Benzodioxol-5-yl)-4-methyl-2-pyrimidinamine CAS No. 861206-80-6

5-(1,3-Benzodioxol-5-yl)-4-methyl-2-pyrimidinamine

Cat. No.: B2638516
CAS No.: 861206-80-6
M. Wt: 229.239
InChI Key: WXIUNHSHPCWDNN-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-4-methyl-2-pyrimidinamine is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.239. The purity is usually 95%.
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Scientific Research Applications

Antitumor Potential

A study explored the synthesis of novel compounds including 4-amino-6-aryl-8-(1,3-benzodioxol-5-yl)-8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines through microwave-induced reactions. These compounds were evaluated for their antitumor activity across various human tumor cell lines at the US National Cancer Institute. Notably, some derivatives showed remarkable activity against multiple cancer cell lines, with GI50 values indicating potent in vitro efficacy (Insuasty et al., 2008).

Synthesis and Characterization for Antimicrobial Activity

Recent research reported the design and synthesis of derivatives containing both piperonal and pyrimidine moieties, with computational assessment of bioactivity and physicochemical properties. These derivatives showed promising antimicrobial activity against various pathogens, surpassing the effectiveness of the reference drug ciprofloxacin in some cases. Molecular docking studies supported these findings, suggesting potential applications in developing antimicrobial agents (Arshad, 2020).

Antidepressant-like Effects

Research into 5-HT1A receptor agonists, such as MKC-242, which shares structural similarities with the compound of interest, revealed antidepressant-like effects in mice. These effects were observed even after depletion of 5-HT neurons, suggesting the critical role of postsynaptic 5-HT1A receptors in mediating these responses. This insight could inform the development of novel antidepressants (Matsuda et al., 1995).

Development of Radical Scavengers

A study presented a convenient method to synthesize 3-pyridinols and 5-pyrimidinols, with potential as radical scavengers. This research highlighted the increased acidities of these compounds and their susceptibility to kinetic solvent effects, which could be leveraged in the development of antioxidant therapies or materials (Nara et al., 2008).

Structural and Property Studies

Investigations into the structure and properties of related compounds have contributed to a deeper understanding of potential therapeutic and chemical applications. For example, the structure of oxmetidine dihydrochloride, a compound with a similar benzodioxolyl component, was determined, offering insights into the molecular configurations and interactions critical for its activity (Prout et al., 1993).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-4-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-7-9(5-14-12(13)15-7)8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIUNHSHPCWDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC3=C(C=C2)OCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327964
Record name 5-(1,3-benzodioxol-5-yl)-4-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861206-80-6
Record name 5-(1,3-benzodioxol-5-yl)-4-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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